Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane can be synthesized through the irradiation of pentacyclo(4.4.0.02,4.03,8.05,7)dec-9-ene (snoutene) derivatives at low temperatures. For instance, 6-trimethylsilyl-hexacyclo(4.4.0.02,10.03,5.04,8.07,9)decane can be prepared by irradiating the corresponding snoutene derivative . The yields of these reactions vary, with some derivatives being produced in yields as high as 23% .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited commercial applications. Most preparations are conducted in research laboratories for academic and experimental purposes.
Chemical Reactions Analysis
Types of Reactions: Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane undergoes various chemical reactions, including isomerization, substitution, and rearrangement reactions. For example, upon heating or under gas-chromatographic separation conditions, diademanes can rearrange into triquinacenes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trimethylsilyl derivatives and other substituted snoutenes . The reactions often require specific conditions such as low temperatures and irradiation to proceed efficiently.
Major Products: The major products formed from the reactions of this compound include various substituted diademanes and triquinacenes
Scientific Research Applications
Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane has several scientific research applications, particularly in the field of organic chemistry. Its unique structure makes it a valuable compound for studying molecular strain and reactivity. Additionally, it serves as a model compound for understanding the behavior of polycyclic hydrocarbons under various conditions .
Mechanism of Action
The mechanism by which hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane exerts its effects is primarily through its strained molecular structure. The strain in the molecule influences its reactivity and the types of reactions it can undergo. For example, the presence of substituents can accelerate or retard the rearrangement reactions of diademanes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane include other polycyclic hydrocarbons such as triquinacenes and substituted diademanes .
Uniqueness: this compound is unique due to its highly strained structure and the specific synthetic routes required for its preparation. This uniqueness makes it a valuable compound for studying molecular strain and reactivity in organic chemistry .
Properties
CAS No. |
33840-23-2 |
---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
hexacyclo[4.4.0.02,4.03,9.05,7.08,10]decane |
InChI |
InChI=1S/C10H10/c1-2-4-6-5-3(1)8(5)10(7(1)2)9(4)6/h1-10H |
InChI Key |
JGXDLFFGBKOCCX-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C3C5C1C5C6C2C46 |
Origin of Product |
United States |
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